molecular formula C8H9ClO3S B1369300 4-Methoxy-3-methylbenzenesulfonyl chloride CAS No. 84910-98-5

4-Methoxy-3-methylbenzenesulfonyl chloride

Cat. No.: B1369300
CAS No.: 84910-98-5
M. Wt: 220.67 g/mol
InChI Key: JJDPJUVEBAXEDF-UHFFFAOYSA-N
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Description

4-Methoxy-3-methylbenzenesulfonyl chloride is an organic compound with the molecular formula C8H9ClO3S. It is a derivative of benzenesulfonyl chloride, featuring a methoxy group (-OCH3) and a methyl group (-CH3) attached to the benzene ring. This compound is known for its utility in various chemical reactions and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methoxy-3-methylbenzenesulfonyl chloride can be synthesized through the sulfonation of 4-methoxy-3-methyltoluene. The reaction involves treating the toluene derivative with chlorosulfonic acid (ClSO3H) under controlled conditions to introduce the sulfonyl chloride group.

Industrial Production Methods: In an industrial setting, the compound is typically produced through a continuous process involving the reaction of 4-methoxy-3-methyltoluene with chlorosulfonic acid in a reactor. The reaction mixture is then purified to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 4-Methoxy-3-methylbenzenesulfonyl chloride undergoes various types of reactions, including:

  • Oxidation: The compound can be oxidized to form the corresponding carboxylic acid derivative.

  • Reduction: Reduction reactions can convert the sulfonyl chloride group to a sulfonic acid group.

  • Substitution: It can participate in nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Nucleophiles like amines and alcohols are used, often in the presence of a base.

Major Products Formed:

  • Oxidation: 4-Methoxy-3-methylbenzoic acid.

  • Reduction: 4-Methoxy-3-methylbenzenesulfonic acid.

  • Substitution: Various amides, esters, and ethers depending on the nucleophile used.

Scientific Research Applications

4-Methoxy-3-methylbenzenesulfonyl chloride is widely used in scientific research due to its reactivity and versatility:

  • Chemistry: It serves as a reagent in organic synthesis, particularly in the preparation of sulfonamides and sulfonic acids.

  • Biology: The compound is used in the modification of biomolecules and the study of enzyme mechanisms.

  • Medicine: It is employed in the development of pharmaceuticals, especially in the synthesis of drug intermediates.

  • Industry: It finds applications in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism by which 4-Methoxy-3-methylbenzenesulfonyl chloride exerts its effects involves the electrophilic substitution at the benzene ring. The sulfonyl chloride group acts as an electrophile, reacting with nucleophiles to form various products. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

  • 2-Methoxybenzenesulfonyl chloride

  • 3-Methylbenzenesulfonyl chloride

  • 4-Methylbenzenesulfonyl chloride

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Properties

IUPAC Name

4-methoxy-3-methylbenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO3S/c1-6-5-7(13(9,10)11)3-4-8(6)12-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJDPJUVEBAXEDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80579466
Record name 4-Methoxy-3-methylbenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80579466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84910-98-5
Record name 4-Methoxy-3-methylbenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80579466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methoxy-3-methylbenzene-1-sulfonyl chloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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